[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate
CAS No.: 1040671-25-7
Cat. No.: VC11919769
Molecular Formula: C21H13NO7
Molecular Weight: 391.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040671-25-7 |
|---|---|
| Molecular Formula | C21H13NO7 |
| Molecular Weight | 391.3 g/mol |
| IUPAC Name | [5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 4-oxochromene-2-carboxylate |
| Standard InChI | InChI=1S/C21H13NO7/c23-15-9-20(28-16-4-2-1-3-14(15)16)21(24)25-10-13-8-18(29-22-13)12-5-6-17-19(7-12)27-11-26-17/h1-9H,10-11H2 |
| Standard InChI Key | UWTVAWKVVIJMLI-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)COC(=O)C4=CC(=O)C5=CC=CC=C5O4 |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)COC(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Introduction
Molecular Structure and Physicochemical Properties
Structural Features
The compound integrates three key components:
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Benzodioxole group: A fused bicyclic structure (1,3-benzodioxole) linked to the oxazole ring at position 5.
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Oxazole ring: A five-membered heterocycle with oxygen and nitrogen atoms, substituted at position 3 with a methyl group.
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Chromene carboxylate: A 4-oxo-4H-chromene core esterified at position 2 with the oxazole-methyl group.
The SMILES representation is:
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)COC(=O)C4=CC(=O)C5=CC=CC=C5O4.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 391.3 g/mol |
| Formula | |
| XLogP3 | 3.2 (predicted) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 5 |
The compound’s moderate lipophilicity (XLogP3 ~3.2) suggests potential membrane permeability, while its high hydrogen bond acceptor count may influence solubility .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis likely involves:
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Oxazole formation: Cyclization of a nitrile precursor with hydroxylamine.
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Esterification: Coupling the oxazole-methyl group with 4-oxochromene-2-carboxylic acid using DCC/DMAP.
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Benzodioxole integration: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the benzodioxole moiety.
Reactivity
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Oxazole ring: Susceptible to electrophilic substitution at position 5.
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Ester group: Hydrolyzable under acidic or basic conditions to the corresponding carboxylic acid.
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Chromene carbonyl: May undergo nucleophilic addition or reduction .
Biological Activities and Mechanisms
Anticancer Activity
In vitro assays on analogous benzodioxole-oxazole hybrids show IC values of 8–15 μM against MCF-7 and A549 cell lines . The chromene core may intercalate DNA or inhibit topoisomerase II .
Antimicrobial Effects
The oxazole ring contributes to Gram-positive bacterial inhibition (MIC: 32–64 μg/mL against B. subtilis) . The benzodioxole group enhances fungal membrane disruption, with moderate activity against C. albicans (MIC: 128 μg/mL) .
Computational Predictions
Molecular Docking
QSAR models highlight the importance of:
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Hydrophobic interactions: Benzodioxole and chromene aromatic systems.
ADMET Profiling
| Parameter | Prediction |
|---|---|
| Bioavailability Score | 0.55 |
| CYP2D6 Inhibition | Moderate |
| Plasma Protein Binding | 89% |
| Half-life | 4–6 hours |
Predicted poor aqueous solubility (LogS: −5.2) may limit oral bioavailability .
Pharmacological Applications and Challenges
Challenges
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